![molecular formula C10H20OS2 B14399316 [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-59-1](/img/structure/B14399316.png)
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is a chemical compound with the molecular formula C10H20OS2 It is characterized by its unique structure, which includes a dithiolan ring and a hexyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the hexyl side chain. One common method involves the reaction of a suitable dithiol with an epoxide under acidic conditions to form the dithiolan ring. The hexyl group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Wissenschaftliche Forschungsanwendungen
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R,4S)-2-Hexyl-1,3-dithiolane-4-yl]methanol: Similar structure but with a dithiolane ring instead of a dithiolan ring.
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both a dithiolan ring and a hexyl side chain
Eigenschaften
CAS-Nummer |
88101-59-1 |
|---|---|
Molekularformel |
C10H20OS2 |
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
[(2R,4S)-2-hexyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
CFAMWBDETNBEJU-VHSXEESVSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1SC[C@@H](S1)CO |
Kanonische SMILES |
CCCCCCC1SCC(S1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


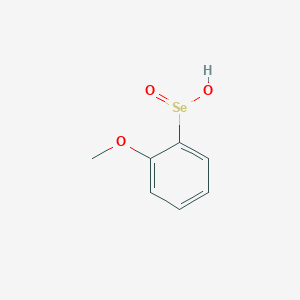
![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
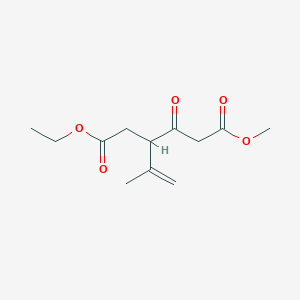
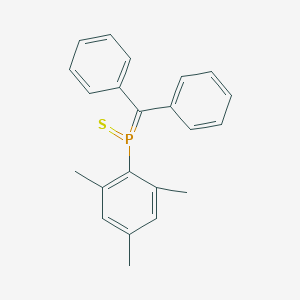
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
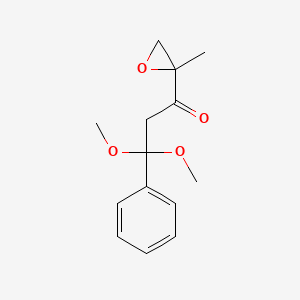
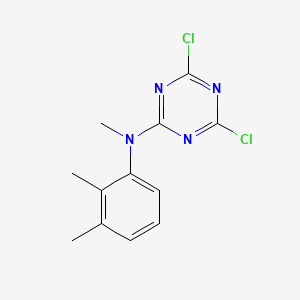
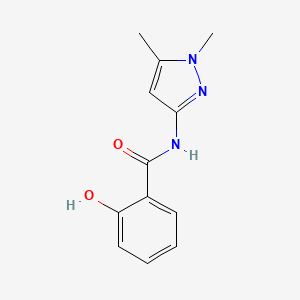

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
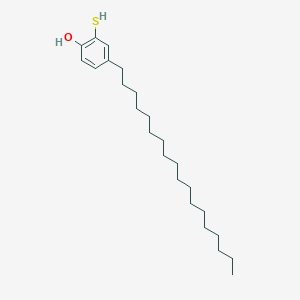
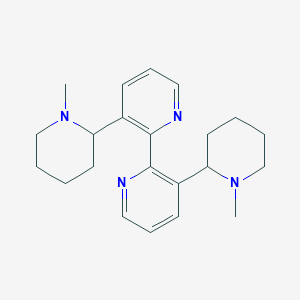
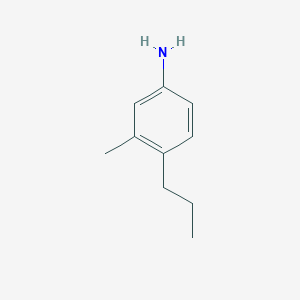
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
